cis-1,2-Dithiane-4,5-diol
Overview
Description
cis-1,2-Dithiane-4,5-diol: is an organic compound with the molecular formula C₄H₈O₂S₂. It is a cyclic disulfide and a derivative of dithioerythritol. This compound is known for its unique structure, which includes a six-membered ring containing two sulfur atoms and two hydroxyl groups in the cis configuration .
Mechanism of Action
Target of Action
The primary target of cis-1,2-Dithiane-4,5-diol is the 6,7-dimethyl-8-ribityllumazine synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin .
Mode of Action
This compound interacts with its target by catalyzing the formation of 6,7-dimethyl-8-ribityllumazine . This is achieved through the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This interaction results in changes that are pivotal in the biosynthesis of riboflavin .
Biochemical Pathways
The compound affects the riboflavin biosynthesis pathway . The downstream effects of this interaction include the production of riboflavin, which is an essential nutrient for many organisms .
Pharmacokinetics
It is known that the compound is a small molecule , which could potentially influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the production of riboflavin . Riboflavin, also known as vitamin B2, is crucial for energy production, cellular function, fat metabolism, and the protection of cells from damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Dithiane-4,5-diol typically involves the oxidation of dithioerythritol. One common method is the reaction of dithioerythritol with hydrogen peroxide under mild conditions to yield the desired diol . Another approach involves the use of iodine in the presence of a base to oxidize dithioerythritol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dithiane-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be further oxidized using strong oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Major Products Formed:
Scientific Research Applications
cis-1,2-Dithiane-4,5-diol has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dithiane: Another cyclic disulfide with a different ring structure.
1,4-Dithiane-2,5-diol: A similar compound with hydroxyl groups at different positions.
Uniqueness: cis-1,2-Dithiane-4,5-diol is unique due to its specific ring structure and the position of the hydroxyl groups. This configuration imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(4R,5S)-dithiane-4,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMOWHXEQDBBV-ZXZARUISSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CSS1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CSS1)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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